![molecular formula C21H27FN6O3 B3014237 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851941-17-8](/img/structure/B3014237.png)
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27FN6O3 and its molecular weight is 430.484. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
Compounds similar to the specified chemical have been studied for their antihistaminic properties. For instance, derivatives of theophylline, which have structural similarities, showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential use in antihistaminic applications (Pascal et al., 1985).
Antiasthmatic Potential
Xanthene derivatives, structurally related to the chemical , have been synthesized and evaluated for antiasthmatic activities. These derivatives, including compounds with a piperazine nucleus, have shown significant pulmonary vasodilator activity, indicating their potential use in treating asthma (Bhatia et al., 2016).
Cardiovascular Activity
Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, closely related to the queried compound, indicates potential cardiovascular activity. These compounds have been tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, showing significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias (Chłoń-Rzepa et al., 2004).
Serotonin and Dopamine Receptor Affinity
N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones, including compounds structurally related to the target chemical, have been evaluated for their affinity for serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors. This suggests potential applications in neurological or psychiatric disorders (Żmudzki et al., 2015).
Anti-Mycobacterial Activity
Purine linked piperazine derivatives have been synthesized and shown to inhibit Mycobacterium tuberculosis, targeting MurB and disrupting biosynthesis of peptidoglycan. This indicates potential use in developing treatments against tuberculosis (Konduri et al., 2020).
properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O3/c1-24-19-18(20(29)25(2)21(24)30)28(12-13-31-3)17(23-19)14-26-8-10-27(11-9-26)16-6-4-15(22)5-7-16/h4-7H,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTYXQBIAYYONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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